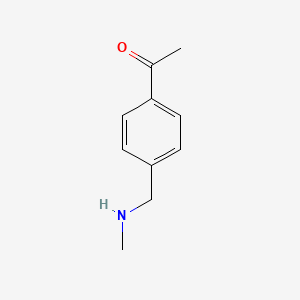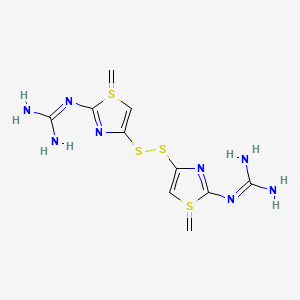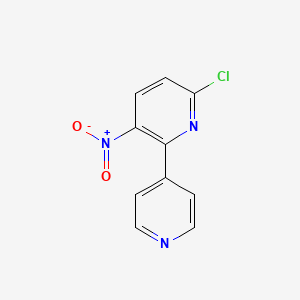
6-Chloro-3-nitro-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-nitro-2,4’-bipyridine is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the bipyridine structure. Bipyridines and their derivatives are extensively used in various applications, including as ligands in coordination chemistry, catalysts, and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-3-nitro-2,4’-bipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and high yield. The use of nickel or palladium catalysts is common, and the reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitro-2,4’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 6-Chloro-3-amino-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with altered electronic properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. These complexes can exhibit unique catalytic properties due to the electronic effects of the chlorine and nitro substituents on the bipyridine rings . In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and supramolecular structures.
6-Bromo-3-nitro-2,4’-bipyridine: Similar to 6-Chloro-3-nitro-2,4’-bipyridine but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-3-nitro-2,4’-bipyridine is unique due to the specific electronic effects imparted by the chlorine and nitro groups. These substituents can influence the compound’s reactivity, coordination behavior, and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
90679-38-2 |
|---|---|
Molecular Formula |
C10H6ClN3O2 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
6-chloro-3-nitro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-2-1-8(14(15)16)10(13-9)7-3-5-12-6-4-7/h1-6H |
InChI Key |
WAJUWQHFQNIJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



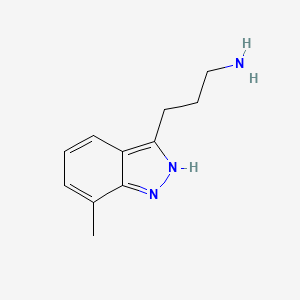
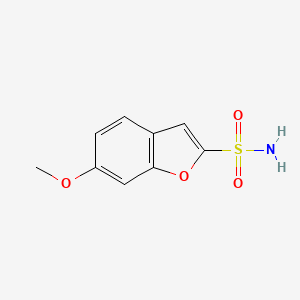
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
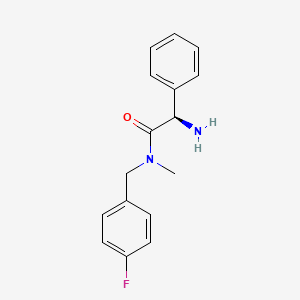
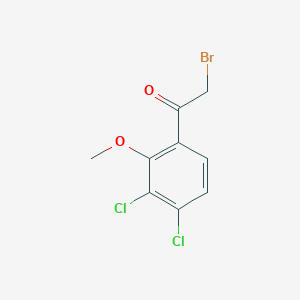

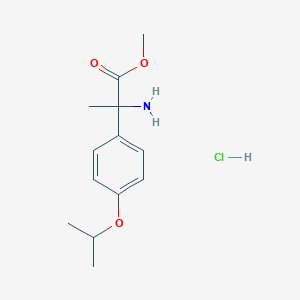
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
